molecular formula C13H16ClN5S B14479415 Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- CAS No. 72041-80-6

Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)-

Cat. No.: B14479415
CAS No.: 72041-80-6
M. Wt: 309.82 g/mol
InChI Key: RKXQCFQNCWHGNZ-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chlorinated pyridine ring, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of the chlorinated pyridine and thiazole intermediates, followed by their coupling with a guanidine derivative under specific conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives with varying substituents on the pyridine and thiazole rings. Examples include:

  • Guanidine, 1-tert-butyl-2-(2-pyridyl)-3-(2-thiazolyl)-
  • Guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(4-thiazolyl)-

Uniqueness

The uniqueness of guanidine, 1-tert-butyl-2-(5-chloro-2-pyridyl)-3-(2-thiazolyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group, chlorinated pyridine ring, and thiazole ring differentiates it from other guanidine derivatives and influences its reactivity and applications.

Properties

CAS No.

72041-80-6

Molecular Formula

C13H16ClN5S

Molecular Weight

309.82 g/mol

IUPAC Name

2-tert-butyl-1-(5-chloropyridin-2-yl)-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C13H16ClN5S/c1-13(2,3)19-11(18-12-15-6-7-20-12)17-10-5-4-9(14)8-16-10/h4-8H,1-3H3,(H2,15,16,17,18,19)

InChI Key

RKXQCFQNCWHGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=NC=C(C=C1)Cl)NC2=NC=CS2

Origin of Product

United States

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